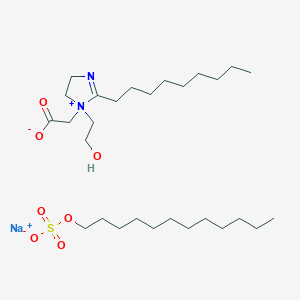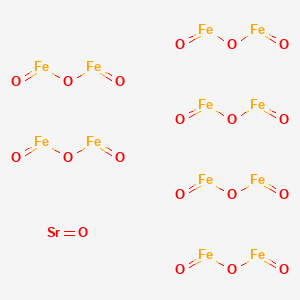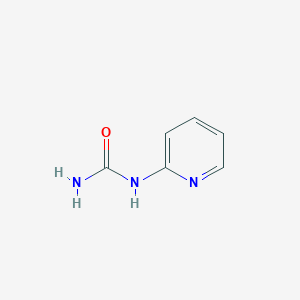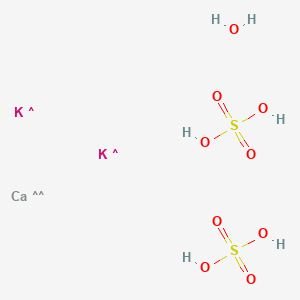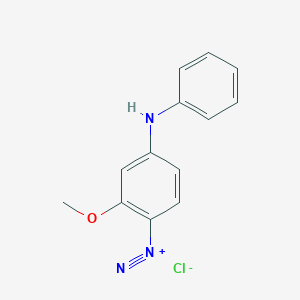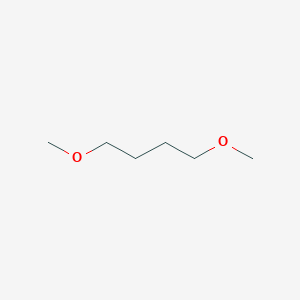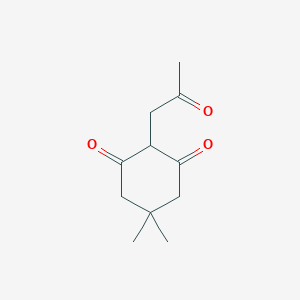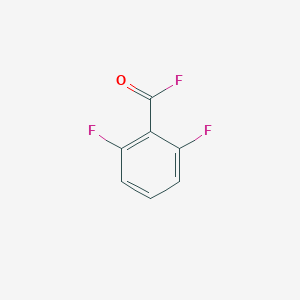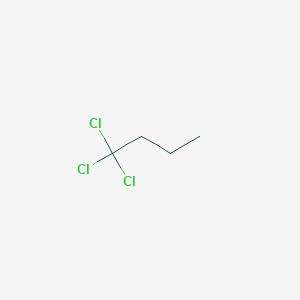
1,1,1-Trichlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichlorobutane is a colorless, volatile organic compound that is commonly used as a solvent in various industrial applications. It is also known as 1-chloro-1,1,1-trichlorobutane or 1,1,1-trichloro-n-butane. This chemical is a member of the chlorinated hydrocarbon family and is classified as a hazardous air pollutant by the United States Environmental Protection Agency (EPA).
Mecanismo De Acción
The mechanism of action of 1,1,1-trichlorobutane is not well understood. However, it is believed to act as a central nervous system depressant by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor. This results in the inhibition of neurotransmitter release, leading to sedation and anesthesia.
Efectos Bioquímicos Y Fisiológicos
Exposure to 1,1,1-trichlorobutane has been shown to cause a range of biochemical and physiological effects. It is known to be hepatotoxic and can cause liver damage in humans and animals. It has also been shown to cause reproductive toxicity, including decreased fertility and developmental abnormalities in offspring.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1-Trichlorobutane has several advantages as a solvent in lab experiments. It has a low boiling point, making it easy to remove from reaction mixtures. It is also relatively non-reactive and can dissolve a wide range of organic compounds. However, its use is limited by its toxicity and potential to cause environmental pollution.
Direcciones Futuras
There are several future directions for the research of 1,1,1-trichlorobutane. These include the development of safer and more environmentally friendly solvents for use in chemical reactions and the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and toxicological effects of this compound.
Métodos De Síntesis
1,1,1-Trichlorobutane is typically synthesized by the reaction of 1,1,1-trichloroethane with sodium butoxide. This reaction is carried out in the presence of anhydrous ether as a solvent. The product is then purified by distillation to obtain pure 1,1,1-trichlorobutane.
Aplicaciones Científicas De Investigación
1,1,1-Trichlorobutane has been extensively studied for its various scientific research applications. It is commonly used as a solvent in chemical reactions and as a cleaning agent in the electronics industry. It has also been used as a reference compound in the development of analytical methods for the detection of chlorinated hydrocarbons in environmental samples.
Propiedades
Número CAS |
13279-85-1 |
|---|---|
Nombre del producto |
1,1,1-Trichlorobutane |
Fórmula molecular |
C4H7Cl3 |
Peso molecular |
161.45 g/mol |
Nombre IUPAC |
1,1,1-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-2-3-4(5,6)7/h2-3H2,1H3 |
Clave InChI |
ABSHBZODGOHLFR-UHFFFAOYSA-N |
SMILES |
CCCC(Cl)(Cl)Cl |
SMILES canónico |
CCCC(Cl)(Cl)Cl |
Otros números CAS |
13279-85-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



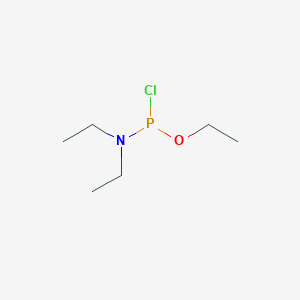
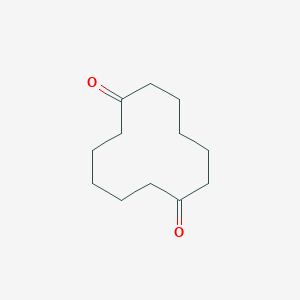
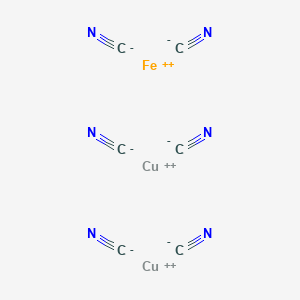
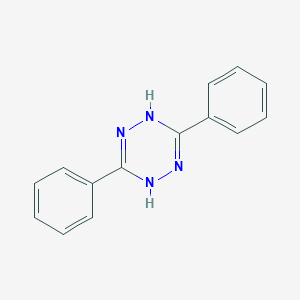
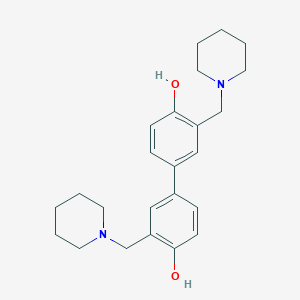
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
